molecular formula C5H5IN2S B1397933 4-Iodo-6-methylsulfanyl-pyrimidine CAS No. 89125-96-2

4-Iodo-6-methylsulfanyl-pyrimidine

Cat. No.: B1397933
CAS No.: 89125-96-2
M. Wt: 252.08 g/mol
InChI Key: TXELSPZUGVLZON-UHFFFAOYSA-N
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Description

4-Iodo-6-methylsulfanyl-pyrimidine is an organic compound with the molecular formula C5H5IN2S. It is a pyrimidine derivative, characterized by the presence of an iodine atom at the 4-position and a methylsulfanyl group at the 6-position of the pyrimidine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methylsulfanyl-pyrimidine typically involves the iodination of 6-methylsulfanyl-pyrimidine. One common method includes the reaction of 6-methylsulfanyl-pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-methylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.

    Coupling Reactions: It can participate in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

4-Iodo-6-methylsulfanyl-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-6-methylsulfanyl-pyrimidine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could act as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-methylsulfanyl-pyrimidine
  • 4-Bromo-6-methylsulfanyl-pyrimidine
  • 4-Chloro-6-methylsulfanyl-pyrimidine

Uniqueness

4-Iodo-6-methylsulfanyl-pyrimidine is unique due to the presence of both an iodine atom and a methylsulfanyl group, which confer distinct reactivity and potential biological activity. Compared to its bromo and chloro analogs, the iodine derivative often exhibits higher reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-iodo-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELSPZUGVLZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6-methylsulfanyl-pyrimidine (0.54 g, 3.4 mmol), 57% hydriodic acid solution (2.50 mL, 19.0 mmol) and DCM (3 mL) was stirred at room temperature. After 5 h, the resultant solid was collected by filtration and washed with DCM. The cake was dissolved in water (10 mL) and basified with saturated aqueous sodium bicarbonate solution to pH=8. The aqueous layer was extracted with DCM (2×50 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, and concentrated to afford the title compound.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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